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Compound of Interest |

4-Tert-butyl-2-(3-
Compound Name:

chlorophenyl)morpholine
CAS No.: 119491-99-5

Cat. No.: B045988

Get Quote

4-Tert-butyl-2-(3-chlorophenyl)morpholine is a substituted phenylmorpholine derivative. This

class of compounds is of significant interest in medicinal chemistry and drug development due
to their diverse pharmacological activities, which often stem from their interaction with central
nervous system targets.[1] The specific substitution pattern of a tert-butyl group on the nitrogen
and a 3-chlorophenyl group at the 2-position of the morpholine ring creates a unique chemical
entity with distinct stereochemical and electronic properties.

Accurate and robust analytical methods are paramount for the advancement of any novel
compound through the research and development pipeline. For researchers, scientists, and
drug development professionals, the ability to unequivocally identify, quantify, and assess the
purity of 4-Tert-butyl-2-(3-chlorophenyl)morpholine is critical for ensuring data integrity,
meeting regulatory standards, and understanding its pharmacokinetic and pharmacodynamic
profile.

This guide, written from the perspective of a Senior Application Scientist, provides a
comprehensive overview of the principal analytical techniques for the characterization of this
molecule. While specific, validated methods for this novel compound are not yet established in
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peer-reviewed literature, the protocols herein are built upon foundational analytical principles
and adapted from established methods for structurally related substituted phenylmorpholines
and other heterocyclic compounds.[2][3][4] Each protocol is designed as a self-validating
system, with an emphasis on the rationale behind methodological choices and the inclusion of
necessary steps for method validation.

Physicochemical Profile and Structural Elucidation
A thorough understanding of the compound's physical and chemical properties is the
foundation for developing effective analytical methods.
e Chemical Structure: »alt text

(Note: An actual image would be generated or sourced here in a real application)
e Molecular Formula: C14H20CINO

¢ Molecular Weight: 253.77 g/mol

Based on its structure, which includes a polar morpholine ring, a non-polar tert-butyl group, and
a lipophilic chlorophenyl ring, the compound is expected to be a weakly basic, organic-soluble
solid at room temperature. Its properties suggest suitability for analysis by both reverse-phase
liquid chromatography and, with appropriate temperature programming, gas chromatography.

I. High-Performance Liquid Chromatography (HPLC)
for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis, offering high-
resolution separation for purity determination and accurate quantification. For 4-Tert-butyl-2-
(3-chlorophenyl)morpholine, RP-HPLC separates the analyte from impurities based on its
relative hydrophobicity.

Causality Behind Experimental Choices

e Column: A C18 (octadecylsilyl) column is the recommended starting point due to its
versatility and strong retention of moderately non-polar compounds like the target analyte.[3]

[5]
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» Mobile Phase: A gradient of acetonitrile and water provides a robust elution profile.
Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution
strength in many cases.[6]

 Acidification: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid)
to the mobile phase is crucial. The morpholine nitrogen is basic, and in an unbuffered mobile
phase, it can interact with residual acidic silanols on the silica support, leading to poor peak
shape (tailing). Acidification protonates the nitrogen, ensuring a single ionic state and
minimizing these secondary interactions, resulting in sharp, symmetrical peaks.[3]

o Detection: The 3-chlorophenyl group contains a chromophore that absorbs UV light.
Wavelengths of 254 nm and 280 nm are common starting points for aromatic compounds
and are likely to provide good sensitivity.[3]

Experimental Protocol: RP-HPLC-UV

e |nstrumentation:

o A standard HPLC system equipped with a binary or quaternary pump, autosampler,
column oven, and a UV-Vis or Diode Array Detector (DAD).

e Sample Preparation:

[e]

Accurately weigh approximately 10 mg of the compound.

o Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL
stock solution.

o Further dilute with the same solvent to a working concentration (e.g., 0.1 mg/mL) for
analysis.

o Filter the final solution through a 0.45 um syringe filter before injection.

o Chromatographic Conditions:
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Parameter

Recommended Setting

Column

C18, 250 mm x 4.6 mm, 5 um particle size

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Acetonitrile

Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection Wavelength 254 nm

Injection Volume 10 uL

Workflow for HPLC Analysis
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Caption: A typical workflow for purity analysis by HPLC.
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Trustworthiness: Method Validation Framework

To ensure the trustworthiness of this protocol, it must be validated according to ICH Q2(R1)
guidelines. Key parameters to assess include:

Specificity: Demonstrate that the method can resolve the analyte from potential impurities
and degradation products.

» Linearity: Analyze a series of standards over a defined concentration range (e.g., 0.01 - 0.5
mg/mL) and confirm a linear relationship between concentration and peak area (R2 > 0.999).

o Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank
matrix.

o Precision: Assess repeatability (multiple injections of the same sample) and intermediate
precision (analysis on different days or by different analysts). The relative standard deviation
(RSD) should typically be <2%.

o LOD & LOQ: Determine the lowest concentration at which the analyte can be reliably
detected and quantified.

Il. Gas Chromatography-Mass Spectrometry (GC-
MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally
stable compounds. Given its molecular weight, 4-Tert-butyl-2-(3-chlorophenyl)morpholine
should be amenable to GC analysis. The mass spectrometer provides definitive structural
information based on the compound's fragmentation pattern.

Causality Behind Experimental Choices

o Direct Injection: As a preliminary approach, direct injection is preferred for its simplicity. The
success of this approach depends on the compound's thermal stability in the hot injector
port.

e Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is
a robust general-purpose column for separating a wide variety of organic molecules.[7][8]
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* Injector Temperature: A temperature of 250-280 °C is a standard starting point to ensure
rapid volatilization without causing thermal degradation.

« lonization: Electron Impact (El) at 70 eV is the standard ionization technique for GC-MS. It
produces reproducible fragmentation patterns that are useful for library matching and
structural confirmation.

 Derivatization (Contingency): If the compound exhibits poor peak shape or thermal instability,
derivatization can be employed. Silylation agents like N,O-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the N-H group (if present, though
the target molecule is N-substituted) or any potential hydroxylated metabolites to increase
volatility and thermal stability.[9][10]

Experimental Protocol: GC-MS

e Instrumentation:
o A standard GC-MS system with a capillary column and an electron impact (El) ion source.
e Sample Preparation:

o Prepare a 1 mg/mL stock solution in a volatile solvent such as dichloromethane or ethyl

acetate.
o Dilute as necessary for analysis (e.g., to 1-10 pg/mL).

o Chromatographic and Spectrometric Conditions:
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Parameter Recommended Setting

DB-5ms (or equivalent), 30 m x 0.25 mm ID,
Column _

0.25 pm film
Carrier Gas Helium, constant flow at 1.2 mL/min

Injector Temperature

280 °C

Injection Mode

Splitless (for trace analysis) or Split (e.g., 20:1

for higher concentrations)

Oven Program

100 °C (hold 2 min), ramp to 300 °C at 15
°C/min, hold 5 min

Transfer Line Temp

290 °C

lon Source Temp

230 °C

lonization Mode

Electron Impact (El) at 70 eV

Mass Scan Range

50 - 450 amu

Workflow for GC-MS Analysis
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Caption: General workflow for compound identification by GC-MS.
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Trustworthiness: Interpreting Mass Spectra

The mass spectrum will provide the key to identification. Expected fragments for 4-Tert-butyl-
2-(3-chlorophenyl)morpholine (MW=253.77) include:

e Molecular lon (M*): A peak at m/z 253/255 (due to 3°CI/3’Cl isotopes) may be visible, though
it might be weak.

o Loss of tert-butyl: A prominent fragment at M-57 (m/z 196/198).
e Chlorophenyl fragment: A characteristic fragment at m/z 111/113 (CeH4ClI™).

o Other fragments: Resulting from the cleavage of the morpholine ring.

lll. Nuclear Magnetic Resonance (NMR)
Spectroscopy for Unambiguous Structure
Elucidation

NMR is the most powerful tool for the de novo structural characterization of organic molecules.
Both *H and 3C NMR, along with 2D techniques, are essential for confirming the identity and
structure of 4-Tert-butyl-2-(3-chlorophenyl)morpholine.

Causality Behind Experimental Choices

e 1H NMR: Provides information on the number of different types of protons and their
connectivity through spin-spin coupling.

e 13C NMR: Shows the number of different types of carbon atoms in the molecule.

e 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the
molecular puzzle. COSY identifies proton-proton couplings (*H-*H). HSQC correlates protons
directly to the carbons they are attached to (*H-3C one-bond). HMBC shows correlations
between protons and carbons over two or three bonds (*H-13C long-range), which is
invaluable for connecting different parts of the molecule, such as the phenyl ring to the
morpholine ring.[11][12]

Experimental Protocol: NMR
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e Sample Preparation:

o Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a standard 5 mm NMR tube.

o Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
o Data Acquisition:

o Acquire H, B8C{tH}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

Predicted NMR Data

The following table summarizes the expected chemical shift regions for the key structural motifs
of the molecule.

'H Chemical Shift 13C Chemical Shift Key Correlations

Group
(ppm) (ppm) (HMBC)

Protons to quaternary
i ~30 (quartet), ~50 )
tert-Butyl (CHs)s ~1.1 (singlet, 9H) C and adjacent N-CH2
(quaternary C)
carbons

Protons show COSY

) ~2.5- 4.5 (complex and HSQC
Morpholine (CH, CH2) ] ~50-75 ] o
multiplets) correlations within the
ring

) Aromatic protons to
~7.0 - 7.4 (multiplets, )
3-Chlorophenyl (Ar-H) ar) ~125 - 145 the morpholine C-2
carbon

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the
comprehensive characterization of 4-Tert-butyl-2-(3-chlorophenyl)morpholine. By employing
a combination of HPLC for purity assessment, GC-MS for identification, and NMR spectroscopy
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for definitive structural elucidation, researchers can ensure the quality and integrity of their
scientific investigations. It is imperative to remember that these protocols serve as expert-
recommended starting points. Rigorous in-house validation is a critical and mandatory step to
demonstrate that the chosen method is fit for its intended purpose, thereby upholding the
principles of scientific trustworthiness and data reliability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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